
Vabicaserin hydrochloride
Übersicht
Beschreibung
Vabicaserin hydrochloride is a selective agonist of the 5-hydroxytryptamine 2C (5-HT2C) receptor. It was initially developed by Wyeth and later by Pfizer for the treatment of schizophrenia and bipolar disorder . The compound has shown potential in modulating neurotransmitter release, which is crucial for its therapeutic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vabicaserin hydrochloride involves multiple steps, starting from the formation of the core structure, followed by functional group modifications. The key steps include cyclization reactions to form the diazepinoquinoline core and subsequent functionalization to introduce the hydrochloride moiety .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Vabicaserin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the molecule.
Substitution: Substitution reactions are used to introduce different substituents on the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired modification, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmacological studies .
Wissenschaftliche Forschungsanwendungen
Vabicaserin hydrochloride is a chemical compound that has been investigated for its potential applications, primarily linked to its activity as a selective 5-HT2C receptor agonist . This mechanism of action suggests its utility in treating central nervous system disorders . Although its development has been discontinued, research provides insights into its potential uses, especially concerning schizophrenia .
General Information
Vabicaserin, also known as SCA-136, was under development by Wyeth and later Pfizer as a novel antipsychotic and anorectic . Clinical trials for psychosis treatment were discontinued in 2010, and its investigation as an antidepressant also appears to have been dropped .
Pharmacological Action
Vabicaserin functions as a selective 5-HT2C receptor full agonist, displaying a high affinity (Ki = 3 nM) and efficacy (EC50 = 8 nM) . It also acts as a 5-HT2B receptor antagonist (IC50 = 29 nM) and a weak 5-HT2A receptor antagonist (IC50 = 1,650 nM), though the latter is not clinically significant .
Mechanism of Action and Potential Benefits
- Mesolimbic Pathway Inhibition: By activating 5-HT2C receptors, Vabicaserin inhibits dopamine release in the mesolimbic pathway. This action could reduce the positive symptoms of schizophrenia .
- Prefrontal Cortex Activity: Vabicaserin increases acetylcholine and glutamate levels in the prefrontal cortex, potentially improving cognitive symptoms .
Clinical Trials and Research
- Schizophrenia Treatment: A randomized, double-blind, placebo-controlled study evaluated Vabicaserin's efficacy, safety, and tolerability in adults with acute schizophrenia . The trial involved 314 hospitalized subjects who were administered Vabicaserin at 200 or 400 mg/day, olanzapine at 15 mg/day, or a placebo .
- Efficacy Findings: The study's primary endpoint was the centrally rated PANSS Positive (PANSS-PPS). Vabicaserin at 200 mg/day and olanzapine showed significant improvement at week 6 compared to the placebo . However, a 400 mg/day dose did not show significant decrease compared to the placebo. Both Vabicaserin groups showed significant improvement from baseline in PANSS Negative scores, while the placebo group worsened .
- Dosage Considerations: Vabicaserin demonstrated efficacy on primary and secondary endpoints at 200 mg/day but not at 400 mg/day, where only a trend for efficacy was observed . The 200 mg/day Vabicaserin group achieved proof of concept using central ratings .
- Tolerability and Safety: Both Vabicaserin doses were well tolerated without significant safety signals, and no weight gain was observed . Olanzapine, however, did cause weight gain .
Other Potential Applications
- CNS Disorders: Beyond schizophrenia, 5-HT2C receptor agonists like Vabicaserin are considered potential treatments for various central nervous system (CNS) disorders, including obesity and substance abuse .
- Potential Use in Combination Therapies: Vabicaserin can be administered as a sole therapy or with other therapeutic agents for conditions where modulation of 5-HT(2C) receptor activity is beneficial . Such conditions include psychiatric disorders, addictive behaviors, cognitive disorders, obesity, movement disorders, and compound addictions .
Limitations
- Discontinuation of Development: Vabicaserin's development was discontinued for unknown reasons, which limits the availability of comprehensive data .
- Inconsistent Efficacy: The clinical trial data indicate that Vabicaserin's efficacy varied with dosage, with the 200 mg/day dose showing better results than the 400 mg/day dose .
Data Table:
Endpoint | Vabicaserin 200 mg/day | Vabicaserin 400 mg/day | Olanzapine 15 mg/day | Placebo |
---|---|---|---|---|
PANSS-PPS Improvement | Significant | Non-significant | Significant | N/A |
PANSS Negative Improvement | Significant | Significant | N/A | Worsened |
PANSS Total Improvement | Significant | Trend | Significant | N/A |
Weight Gain | No | No | Yes | No |
Wirkmechanismus
Vabicaserin hydrochloride exerts its effects primarily through the activation of 5-HT2C receptors. By binding to these receptors, the compound modulates the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This modulation is crucial for its therapeutic effects in treating psychiatric disorders and enhancing cognitive function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Vabicaserin hydrochloride include:
Lorcaserin: Another 5-HT2C receptor agonist used for weight management.
WAY-163909: A selective 5-HT2C receptor agonist studied for its potential in treating psychiatric disorders.
Uniqueness
This compound is unique due to its high selectivity for 5-HT2C receptors and its ability to modulate multiple neurotransmitter pathways. This selectivity and broad mechanism of action make it a valuable compound for both therapeutic applications and scientific research .
Biologische Aktivität
Vabicaserin hydrochloride is a selective agonist for the 5-hydroxytryptamine 2C (5-HT2C) receptor, a subtype of serotonin receptor that plays a crucial role in the modulation of neurotransmitter systems involved in various psychiatric disorders. This article provides an overview of the biological activity of vabicaserin, focusing on its pharmacological profile, effects on neurotransmission, and potential therapeutic applications.
Vabicaserin is identified chemically as (12R,16S)-7,10-diazatetracyclo[8.6.1.0^{5,17}.0^{12,16}]heptadeca-1,3,5(17)-triene hydrochloride with a molecular formula of CHClN and a CAS number of 887258-94-8 . It exhibits high binding affinity for the 5-HT2C receptor with an inhibition constant (K) of approximately 3 nM and an effective concentration (EC) of 8 nM , indicating strong agonistic activity .
The mechanism of action involves the activation of intracellular signaling pathways through phospholipase C activation, leading to increased intracellular calcium levels and neurotransmitter release, particularly dopamine in specific brain regions . This modulation is significant for its potential use in treating conditions such as schizophrenia and depression.
Agonistic Activity
Vabicaserin's biological activity as a full agonist at the 5-HT2C receptor has been characterized through various preclinical studies. The compound has been shown to:
- Stimulate calcium mobilization : This is critical for neurotransmitter release and synaptic plasticity.
- Decrease extracellular dopamine levels in the nucleus accumbens without affecting striatal dopamine levels, suggesting a targeted action in mesolimbic pathways associated with reward processing and mood regulation .
Selectivity
Vabicaserin demonstrates selectivity over other serotonin receptors, particularly showing minimal activity at the 5-HT2A and 5-HT2B receptors. This selectivity is essential as it reduces the likelihood of side effects commonly associated with non-selective serotonergic agents .
Schizophrenia Treatment
Clinical trials have investigated vabicaserin's efficacy in treating schizophrenia. A notable study utilized a quantitative systems pharmacology model to predict improvements in the Positive and Negative Syndrome Scale (PANSS). The model suggested that vabicaserin could lead to significant improvements in both positive and negative symptoms when receptor activation exceeds baseline levels .
Table 1: Predicted PANSS Improvements with Vabicaserin
Dose (mg b.i.d.) | Predicted PANSS Improvement | Observed PANSS Improvement |
---|---|---|
100 | ~9 points | 8.57 points (95% CI: 1.98, 15.15) |
200 | ~12 points | 5.91 points (95% CI: -0.84, 12.2) |
Note: The confidence intervals reflect variability due to patient responses and dropout rates during trials.
Depression Treatment
Beyond schizophrenia, vabicaserin has been explored for its potential antidepressant effects. Preclinical studies indicate that it may alleviate negative symptoms such as social withdrawal and anhedonia. However, further clinical validation is required to establish its efficacy across broader depressive symptoms .
Case Studies and Research Findings
Several case studies have highlighted vabicaserin's potential benefits:
- A Phase IIa trial demonstrated improvements in PANSS scores among participants receiving vabicaserin compared to placebo groups.
- Imaging studies using PET scans have confirmed that vabicaserin penetrates the blood-brain barrier effectively, allowing for significant central nervous system interaction .
Eigenschaften
IUPAC Name |
(12R,16S)-7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2.ClH/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17;/h1,3,6,12-13,16H,2,4-5,7-10H2;1H/t12-,13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPPENBDXAWXJC-QNTKWALQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN3CCNCC4=C3C(=CC=C4)[C@H]2C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977679 | |
Record name | 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887258-94-8, 620948-34-7 | |
Record name | Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887258-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vabicaserin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887258948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VABICASERIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2759C7222C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.